N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRWOSCOGTWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the imidazo[1,2-b]pyrazole ring system makes it a versatile substrate for chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its use in drug discovery and development.
Medicine: In the medical field, this compound has been studied for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and cancer.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound's stability and bioactivity, making it an effective agent in various applications.
Comparison with Similar Compounds
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
- Structural Differences :
- The heterocyclic system is imidazo[1,2-b]pyridazine instead of imidazo[1,2-b]pyrazole.
- A methoxy group is present on the pyridazine ring, and the benzamide is attached to a chlorinated phenyl group.
- The methoxy group may enhance solubility but reduce membrane permeability .
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide
- Structural Differences :
- The heterocycle is imidazo[1,2-a]pyridine, which lacks the fused pyrazole ring.
- The trifluoromethyl group is at the meta-position on the benzamide.
- Functional Impact :
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide
- Structural Differences :
- A nitro group replaces the ethyl-imidazo-pyrazole side chain.
- The benzamide is linked to a chiral phenylethyl group.
- Functional Impact :
Excluded Benzamide Derivatives from Patent Literature
Examples such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide highlight:
- Structural Differences :
- Thioether linkages and thiazole substituents replace the imidazo-pyrazole system.
- Functional Impact :
Comparative Data Table
| Compound Name | Heterocycle | Benzamide Substituent | Key Functional Groups | Biological Target (Hypothesized) |
|---|---|---|---|---|
| N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide | Imidazo[1,2-b]pyrazole | ortho-CF₃ | Ethyl linker | Kinases, Antimicrobial proteins |
| N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide | Imidazo[1,2-b]pyridazine | ortho-CF₃, meta-Cl, -OCH₃ | Methoxy, Chlorophenyl | DNA gyrase, Topoisomerases |
| N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide | Imidazo[1,2-a]pyridine | meta-CF₃ | Phenyl substituent | CNS targets, GPCRs |
| 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide | None | meta-CF₃, para-NO₂ | Nitro, Chiral phenylethyl | DprE1, FtsZ (Antimicrobial) |
Research Findings and Implications
- Bioactivity Trends :
- Physicochemical Properties :
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability. The molecular formula is , and it has been characterized using various spectroscopic methods.
Research indicates that compounds with imidazo[1,2-b]pyrazole frameworks often exhibit kinase inhibition properties. Specifically, they target various kinases involved in cancer progression and inflammatory pathways. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit:
- BCR-ABL kinase : A critical target in chronic myeloid leukemia (CML).
- VEGF receptor 2 : Involved in angiogenesis, making it a target for anti-cancer therapies.
- p38 MAPK pathway : Related to inflammation and stress responses.
Anticancer Activity
Several studies have demonstrated the anticancer potential of imidazo[1,2-b]pyrazole derivatives:
- Cell Line Studies : Compounds have shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 26 µM against A549 lung cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting TNF-alpha release in cellular models. This activity is crucial for developing therapies for autoimmune diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the imidazo[1,2-b]pyrazole ring : Alterations can enhance potency and selectivity for specific kinases.
- Trifluoromethyl group : This group is critical for improving the compound's pharmacokinetic properties.
Case Study 1: Inhibition of VEGF Receptor
A study by Miyamoto et al. synthesized a series of imidazo[1,2-b]pyrazole derivatives that inhibited VEGF receptor 2 with promising results in human umbilical vein endothelial cells (HUVECs). The most potent derivative showed an IC50 value of 0.30 nM .
Case Study 2: Antiproliferative Effects
In a comparative study on antiproliferative effects, several derivatives were tested against different cancer cell lines. The results indicated that specific substitutions at the N1 position of the pyrazole significantly affected the activity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
